Cis-5-(Tert-Butoxycarbonyl)Hexahydro-1H-Furo[3,4-C]Pyrrol-3A-Yl)AceticAcid
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Overview
Description
Cis-5-(Tert-Butoxycarbonyl)Hexahydro-1H-Furo[3,4-C]Pyrrol-3A-Yl)Acetic Acid is a complex organic compound with a unique structure that includes a furo[3,4-c]pyrrole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cis-5-(Tert-Butoxycarbonyl)Hexahydro-1H-Furo[3,4-C]Pyrrol-3A-Yl)Acetic Acid typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Furo[3,4-c]pyrrole Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Tert-Butoxycarbonyl Group: This step often involves the use of tert-butyl chloroformate in the presence of a base such as triethylamine.
Acetic Acid Functionalization:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and minimizing environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Cis-5-(Tert-Butoxycarbonyl)Hexahydro-1H-Furo[3,4-C]Pyrrol-3A-Yl)Acetic Acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Cis-5-(Tert-Butoxycarbonyl)Hexahydro-1H-Furo[3,4-C]Pyrrol-3A-Yl)Acetic Acid has several scientific research applications, including:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
Biological Studies: The compound can be used in studies to understand its interactions with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: It may find use in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of Cis-5-(Tert-Butoxycarbonyl)Hexahydro-1H-Furo[3,4-C]Pyrrol-3A-Yl)Acetic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved can include signal transduction, metabolic regulation, or gene expression modulation.
Comparison with Similar Compounds
Similar Compounds
- Cis-5-(Tert-Butoxycarbonyl)Hexahydro-1H-Furo[3,4-C]Pyrrol-3A-Yl)Propionic Acid
- Cis-5-(Tert-Butoxycarbonyl)Hexahydro-1H-Furo[3,4-C]Pyrrol-3A-Yl)Butyric Acid
Uniqueness
Cis-5-(Tert-Butoxycarbonyl)Hexahydro-1H-Furo[3,4-C]Pyrrol-3A-Yl)Acetic Acid is unique due to its specific ring structure and functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Biological Activity
Cis-5-(Tert-Butoxycarbonyl)Hexahydro-1H-Furo[3,4-C]Pyrrol-3A-Yl)Acetic Acid (commonly referred to as Cis-Boc-HFPA) is a complex organic compound notable for its unique structural features, including a furo[3,4-c]pyrrole ring and a tert-butoxycarbonyl (Boc) protecting group. With a molecular formula of C₁₃H₂₁NO₅ and a molecular weight of approximately 271.31 g/mol, this compound is of significant interest in medicinal chemistry due to its potential biological activities and applications.
Structural Characteristics
The structure of Cis-Boc-HFPA is pivotal to its biological activity. The presence of the Boc group allows for selective modifications during synthesis, making it a versatile candidate for various therapeutic applications. The bicyclic structure contributes to its interaction with biological targets, influencing its pharmacological profile.
Enzyme Interactions
Research indicates that Cis-Boc-HFPA may interact with specific enzymes, positioning it as a potential candidate for drug development. Key findings include:
- Enzyme Inhibition : Preliminary studies suggest that the compound may act as either an inhibitor or activator in metabolic pathways. Its interactions with enzymes involved in metabolic regulation are under investigation, particularly concerning their implications in metabolic disorders .
- Binding Affinity : Interaction studies have focused on the binding affinities of Cis-Boc-HFPA with various biological targets. These studies aim to elucidate the compound's mechanism of action and potential therapeutic effects .
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds within the furo[3,4-c]pyrrole class, providing insights into the potential effects of Cis-Boc-HFPA:
- Metabolic Regulation : Research into compounds with similar structures has indicated their roles in regulating metabolic pathways, potentially influencing glucose metabolism and lipid profiles .
- Signal Transduction : The unique structure of Cis-Boc-HFPA may allow it to modulate signal transduction pathways, which could have implications for diseases characterized by dysregulated signaling .
Synthesis and Applications
The synthesis of Cis-Boc-HFPA typically involves several steps that ensure high purity and yield. Techniques such as continuous flow chemistry are being explored to optimize production while minimizing environmental impact. Applications of this compound extend beyond basic research; its potential therapeutic uses include:
- Drug Development : Due to its interactions with key biological targets, Cis-Boc-HFPA is being evaluated for its efficacy in treating various conditions related to metabolic dysfunctions .
- Pharmaceutical Research : The compound's structural properties make it a valuable subject for further exploration in medicinal chemistry and drug design .
Comparative Analysis
A comparison table highlighting key features and biological activities of Cis-Boc-HFPA alongside related compounds is presented below:
Compound Name | Molecular Formula | Key Features | Biological Activity |
---|---|---|---|
Cis-Boc-HFPA | C₁₃H₂₁NO₅ | Furo[3,4-c]pyrrole ring; Boc group | Potential enzyme inhibitor; metabolic regulation |
5-(tert-butoxycarbonyl)-hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylic acid | C₁₂H₁₉NO₅ | Similar bicyclic structure | Moderate activity against cholinesterases |
(3aR,6aR)-5-(tert-butoxycarbonyl)-hexahydro-pyrrolo[2,3-b]quinolin | C₁₂H₁₉NO₅ | Different bicyclic structure | Inhibitory effects on various enzymes |
Properties
Molecular Formula |
C13H21NO5 |
---|---|
Molecular Weight |
271.31 g/mol |
IUPAC Name |
2-[(3aS,6aS)-5-[(2-methylpropan-2-yl)oxycarbonyl]-3,4,6,6a-tetrahydro-1H-furo[3,4-c]pyrrol-3a-yl]acetic acid |
InChI |
InChI=1S/C13H21NO5/c1-12(2,3)19-11(17)14-5-9-6-18-8-13(9,7-14)4-10(15)16/h9H,4-8H2,1-3H3,(H,15,16)/t9-,13-/m0/s1 |
InChI Key |
JZENJAKHYQKWJV-ZANVPECISA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2COC[C@@]2(C1)CC(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2COCC2(C1)CC(=O)O |
Origin of Product |
United States |
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